2,4,6-Trimethyl-3-phenoxyaniline
CAS No.: 807262-85-7
Cat. No.: VC16817831
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 807262-85-7 |
|---|---|
| Molecular Formula | C15H17NO |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | 2,4,6-trimethyl-3-phenoxyaniline |
| Standard InChI | InChI=1S/C15H17NO/c1-10-9-11(2)15(12(3)14(10)16)17-13-7-5-4-6-8-13/h4-9H,16H2,1-3H3 |
| Standard InChI Key | ZRUFRKFASIDNSG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1N)C)OC2=CC=CC=C2)C |
Introduction
Structural and Molecular Characteristics
Core Aniline Framework
The aniline backbone (C6H5NH2) serves as the foundation for this compound. Substitution patterns profoundly influence electronic and steric properties:
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Trimethyl groups at the 2-, 4-, and 6-positions create a sterically hindered environment, reducing reactivity at the nitrogen center while enhancing thermal stability .
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The 3-phenoxy group introduces an electron-withdrawing effect via the oxygen atom, modulating the amine’s basicity and directing electrophilic substitution reactions to specific ring positions .
Molecular Geometry and Symmetry
The meta-substitution of the phenoxy group relative to the amine disrupts the symmetry observed in para-substituted analogs like 4-phenoxyaniline. Computational modeling suggests a dihedral angle of approximately 45° between the phenoxy ring and the aniline plane, optimizing conjugation while minimizing steric clashes with the ortho-methyl groups .
Synthetic Methodologies
Nitration and Reduction of Mesitylene
A key pathway for 2,4,6-trimethylaniline synthesis involves:
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Nitration of mesitylene ((CH3)3C6H3) using a HNO3/H2SO4 mixture at <10°C to yield 2,4,6-trimethylnitrobenzene .
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Reduction with Fe/HCl under reflux (100–105°C, 8 h), achieving ~70% yield .
Advanced Catalytic Approaches
Recent advances employ transition metal catalysts to improve selectivity:
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Rhodium complexes (e.g., Rh2(esp)2) in trifluoroethanol facilitate C–N bond formation under mild conditions (0–20°C, 25 h) .
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Palladium-mediated cross-couplings enable late-stage functionalization, though steric hindrance from methyl groups may limit efficiency .
Physicochemical Properties
Solubility and Partitioning
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LogP: Estimated at 3.2–3.5 (compared to 2.63 for 4-phenoxyaniline ), indicating high lipophilicity due to methyl groups.
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Aqueous solubility: <0.1 mg/mL, necessitating organic solvents (e.g., DMSO, ethanol) for handling .
Infrared Spectroscopy (IR)
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N–H stretch: 3420 cm⁻¹ (broad, amine).
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C–O–C asymmetric stretch: 1240 cm⁻¹ (phenoxy ether).
Nuclear Magnetic Resonance (NMR)
Applications in Coordination Chemistry
Ligand Design
Bulky ligands derived from 2,4,6-trimethylaniline, such as glyoxal-bis(mesitylimine), are precursors to N-heterocyclic carbenes (NHCs) . These ligands:
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Enhance catalytic activity in olefin metathesis (e.g., Grubbs’ 2nd generation catalyst) .
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Stabilize low-coordinate metal centers via steric protection.
Metal-Organic Frameworks (MOFs)
Incorporating 2,4,6-Trimethyl-3-phenoxyaniline into MOFs could yield materials with:
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Tunable pore sizes (3–5 Å) for gas separation.
Pharmacological and Industrial Relevance
Dye Synthesis
The electron-rich amine participates in diazo coupling reactions to produce azo dyes with enhanced lightfastness. Example derivatives include:
| Dye Class | λmax (nm) | Application |
|---|---|---|
| Anthraquinone | 560–580 | Textile coloring |
| Triphenylmethane | 620–640 | Biological staining |
Bioactive Molecules
While 4-phenoxyaniline derivatives show antiviral and antibiotic activity , the trimethyl variant’s steric bulk may improve metabolic stability in drug candidates.
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